molecular formula C32H32N4O6S2 B2629819 4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 321555-39-9

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide

Cat. No. B2629819
CAS RN: 321555-39-9
M. Wt: 632.75
InChI Key: ODAGPMYWVLJKSI-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains sulfonyl and benzamide groups, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The structure of the compound is likely to be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of the substituents . The non-planarity of the pyrrolidine ring can lead to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold in drug discovery. Here’s why:

Biological Activity and Target Selectivity

Several bioactive molecules containing the pyrrolidine ring have been studied. Notably, derivatives like pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol exhibit interesting properties. For instance:

    CK1 Kinase Inhibition: Some compounds show nanomolar activity against CK1γ and CK1ε kinases, suggesting potential therapeutic applications .

    DNA Polymerase Inhibition: Isolated from Morus alba, 1,4-dideoxy-1,4-imino-d-ribitol inhibits eukaryotic DNA polymerases .

Challenges and Future Directions

Despite promising features, challenges remain. Researchers must consider steric factors and optimize the chiral moiety to enhance kinase inhibition. Additionally, understanding the structure–activity relationship (SAR) of pyrrolidine-based compounds is crucial for drug development .

Feel free to explore additional references for a deeper dive into this fascinating field! 🌟

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Pyrrolidine derivatives have been found to have various biological activities .

Future Directions

Future research could explore the biological activity of this compound and its potential uses in medicine. Modifications could be made to the structure to investigate how changes influence its activity .

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O6S2/c37-31(23-9-13-27(14-10-23)43(39,40)35-17-3-4-18-35)33-29-21-25-7-1-2-8-26(25)22-30(29)34-32(38)24-11-15-28(16-12-24)44(41,42)36-19-5-6-20-36/h1-2,7-16,21-22H,3-6,17-20H2,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAGPMYWVLJKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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